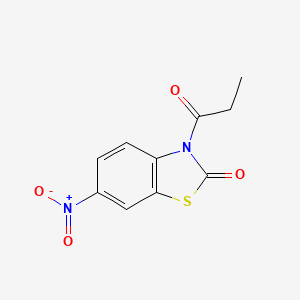![molecular formula C20H21N3O3 B5524280 2-({1-[(3,5-dimethyl-1-benzofuran-2-yl)carbonyl]-4-piperidinyl}oxy)pyrimidine](/img/structure/B5524280.png)
2-({1-[(3,5-dimethyl-1-benzofuran-2-yl)carbonyl]-4-piperidinyl}oxy)pyrimidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of related compounds, such as bis(pyrido[2',3':3,4]pyrazolo[1,5-a]pyrimidines) using bis(benzofuran-enaminone) hybrid as a key intermediate, showcases advanced synthetic techniques involving microwave-assisted reactions, which could be relevant to the synthesis of the target molecule (Mekky et al., 2021).
Molecular Structure Analysis
Molecular structure analysis often involves X-ray crystallography and spectroscopic methods to determine the conformation and arrangement of atoms within a molecule. For compounds similar to our target, studies have shown that pyrimidine rings can exhibit planarity and form dihedral angles with adjacent molecular structures, contributing to the overall molecular geometry and potential intermolecular interactions (Sharma et al., 2014).
Chemical Reactions and Properties
The chemical behavior of the target molecule can be inferred from reactions involving similar structural motifs. For instance, the reactivity of pyrimidine rings with various nucleophiles and electrophiles can lead to a range of derivatives with diverse chemical properties. Such reactions are crucial for functionalizing the molecule for specific research or application purposes (Deohate & Palaspagar, 2020).
Physical Properties Analysis
The physical properties of a compound, including melting point, boiling point, solubility, and crystal structure, are essential for understanding its behavior in different environments and applications. These properties are determined by the molecular structure and intermolecular forces present within the compound.
Chemical Properties Analysis
The chemical properties, such as acidity, basicity, reactivity with various chemical agents, and stability under different conditions, provide insights into how the compound can be manipulated and used in chemical syntheses and other applications. Studies on similar compounds have shown how variations in the molecular structure can significantly impact these properties (Wang et al., 2015).
科学的研究の応用
Antimicrobial and Antifungal Activities
A study by El Azab and Khaled (2015) focused on the synthesis of multifunctional compounds, including pyrimidines, which demonstrated antimicrobial activities. This highlights the potential use of such compounds, including 2-({1-[(3,5-dimethyl-1-benzofuran-2-yl)carbonyl]-4-piperidinyl}oxy)pyrimidine, in developing new antimicrobial agents (El Azab & Khaled, 2015).
Synthesis and Characterization for Biological Applications
Bhat and Begum (2021) described the synthesis and characterization of pyrimidine carbonitrile derivatives, including pyrimidine-5-carbonitrile, which is closely related to the compound . These compounds were evaluated for antimicrobial activity against various bacterial and fungal strains, demonstrating their potential in biological applications (Bhat & Begum, 2021).
Insecticidal and Antibacterial Potential
Deohate and Palaspagar (2020) synthesized pyrimidine-linked heterocyclics, closely related to 2-({1-[(3,5-dimethyl-1-benzofuran-2-yl)carbonyl]-4-piperidinyl}oxy)pyrimidine. They evaluated these compounds for their insecticidal activity and antibacterial potential, suggesting their use in pest control and bacterial infection treatment (Deohate & Palaspagar, 2020).
Potential as Anti-Inflammatory and Analgesic Agents
Abu‐Hashem, Al-Hussain, and Zaki (2020) synthesized compounds related to benzofuran and pyrimidine, investigating their anti-inflammatory and analgesic properties. This indicates potential applications of similar compounds in medicinal chemistry, particularly in pain management and inflammation control (Abu‐Hashem et al., 2020).
Molecular Docking and Mechanism of Action Studies
A study by Bhat and Begum (2021) involved molecular docking to understand the interaction between synthesized pyrimidine derivatives and target proteins. This type of research is crucial for drug development, as it helps in predicting how molecules like 2-({1-[(3,5-dimethyl-1-benzofuran-2-yl)carbonyl]-4-piperidinyl}oxy)pyrimidine might interact with biological targets (Bhat & Begum, 2021).
Enhanced Imprinting Effects
Manesiotis, Hall, and Sellergren (2005) discussed the use of pyrimidine-based fluorescent reporter monomers in creating optically responsive receptors. The study highlights the potential use of pyrimidine derivatives in advanced material science, particularly in sensory applications and molecular imprinting (Manesiotis et al., 2005).
Novel Synthesis Methods
The synthesis of pyrimidine derivatives, as discussed in various studies, demonstrates the continued development of new methods for creating such compounds. This includes microwave-assisted synthesis and other innovative techniques, highlighting the ongoing research in chemical synthesis relevant to compounds like 2-({1-[(3,5-dimethyl-1-benzofuran-2-yl)carbonyl]-4-piperidinyl}oxy)pyrimidine (Deohate & Palaspagar, 2020; Abu‐Hashem et al., 2020).
特性
IUPAC Name |
(3,5-dimethyl-1-benzofuran-2-yl)-(4-pyrimidin-2-yloxypiperidin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O3/c1-13-4-5-17-16(12-13)14(2)18(26-17)19(24)23-10-6-15(7-11-23)25-20-21-8-3-9-22-20/h3-5,8-9,12,15H,6-7,10-11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWABYGMXBBTJDZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)OC(=C2C)C(=O)N3CCC(CC3)OC4=NC=CC=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![8-[(2-ethyl-1,3-thiazol-4-yl)methyl]-3-(2-phenoxyethyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5524217.png)

![N-[(3S*,4R*)-1-(1-benzothien-2-ylcarbonyl)-4-propyl-3-pyrrolidinyl]methanesulfonamide](/img/structure/B5524225.png)

![2,5-dimethyl-3,6-diphenylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5524235.png)


![N'-(4-fluorobenzylidene)-5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidine-2-carbohydrazide](/img/structure/B5524245.png)
![6-(4-isopropylbenzyl)-2,5-dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B5524252.png)


![1-{5-[rel-(1R,5S)-3,8-diazabicyclo[3.2.1]oct-8-ylcarbonyl]-2-methylphenyl}-2-imidazolidinone hydrochloride](/img/structure/B5524267.png)
